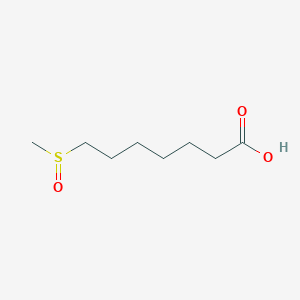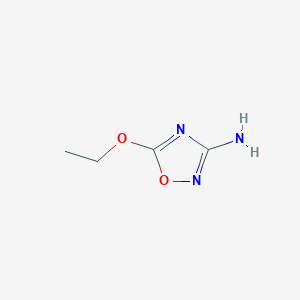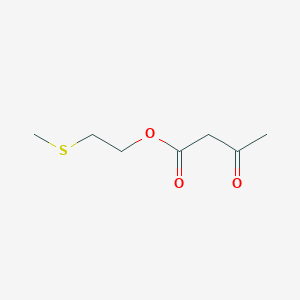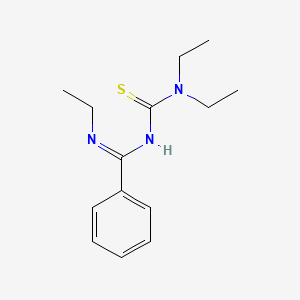![molecular formula C21H14OS B14350469 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one CAS No. 91035-50-6](/img/structure/B14350469.png)
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety, which is a sulfur-containing heterocyclic structure, and a phenylprop-2-en-1-one group.
Preparation Methods
The synthesis of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between dibenzo[b,d]thiophene-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol, methanol, or dichloromethane, and specific temperature and pressure conditions.
Scientific Research Applications
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential therapeutic applications.
Medicine: Due to its biological activities, the compound is investigated for drug development and pharmaceutical applications.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit DNA-dependent protein kinase, leading to the potentiation of cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one include:
Dibenzo[b,d]thiophene derivatives: These compounds share the dibenzo[b,d]thiophene moiety and exhibit similar chemical and biological properties.
Chalcones: Other chalcone derivatives with different substituents on the aromatic rings also show comparable biological activities.
Flavonoids: Flavonoids are structurally related to chalcones and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of the dibenzo[b,d]thiophene and chalcone structures, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
91035-50-6 |
|---|---|
Molecular Formula |
C21H14OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-dibenzothiophen-2-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H14OS/c22-19(12-10-15-6-2-1-3-7-15)16-11-13-21-18(14-16)17-8-4-5-9-20(17)23-21/h1-14H |
InChI Key |
ICWVCMDCUUAZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
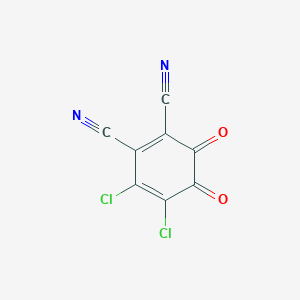
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
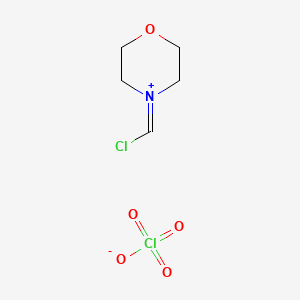
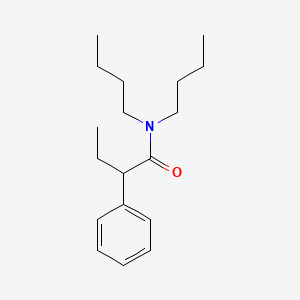
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
